molecular formula C7H4ClNO3 B109732 3-Chloro-4-nitrobenzaldehyde CAS No. 57507-34-3

3-Chloro-4-nitrobenzaldehyde

Cat. No.: B109732
CAS No.: 57507-34-3
M. Wt: 185.56 g/mol
InChI Key: LINXIPJBQRYFHA-UHFFFAOYSA-N
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Description

3-Chloro-4-nitrobenzaldehyde is an organic compound with the molecular formula C7H4ClNO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the fourth position. This compound is known for its pale yellow crystalline appearance and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-nitrobenzaldehyde typically involves the nitration of 3-chlorobenzaldehyde. The process begins with the preparation of a nitrating mixture by combining concentrated sulfuric acid and nitric acid. The 3-chlorobenzaldehyde is then slowly added to this mixture while maintaining the temperature below 10°C to control the reaction rate and prevent side reactions. The reaction mixture is stirred for a few hours, and the product is precipitated by pouring the mixture into ice-cold water. The resulting solid is filtered, washed, and dried to obtain this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated control systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 3-chloro-4-aminobenzaldehyde. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group. For example, it can react with nucleophiles like amines to form corresponding substituted products.

    Oxidation: Although less common, this compound can be oxidized to form carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Amines or other nucleophiles in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Reduction: 3-Chloro-4-aminobenzaldehyde.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

    Oxidation: 3-Chloro-4-nitrobenzoic acid.

Scientific Research Applications

3-Chloro-4-nitrobenzaldehyde is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly those targeting bacterial and fungal infections.

    Industry: this compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    4-Nitrobenzaldehyde: Lacks the chlorine substituent and has different reactivity and applications.

    3-Chlorobenzaldehyde: Lacks the nitro group, making it less reactive in nucleophilic substitution reactions.

    3-Chloro-4-fluorobenzaldehyde: Substitutes the nitro group with a fluorine atom, altering its chemical properties and reactivity.

Uniqueness: 3-Chloro-4-nitrobenzaldehyde is unique due to the presence of both chlorine and nitro substituents on the benzene ring. This combination enhances its reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-chloro-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINXIPJBQRYFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396169
Record name 3-chloro-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57507-34-3
Record name 3-chloro-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-nitrobenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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